4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Overview
Description
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as Myosmine, is a member of the class of pyridines that is pyridine substituted by a 3,4-dihydro-2H-pyrrol-5-yl group at position 3 . It is an alkaloid found in tobacco plants and exhibits genotoxic effects . It has a role as a plant metabolite, an EC 1.14.14.14 (aromatase) inhibitor, and a mutagen .
Molecular Structure Analysis
The molecular formula of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is C9H10N2 . Its molecular weight is 146.19 g/mol . The InChI representation of the molecule is InChI=1S/C9H10N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine include a molecular weight of 146.19 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has one rotatable bond . The exact mass of the compound is 146.084398327 g/mol . The topological polar surface area of the compound is 25.2 Ų . The compound has a heavy atom count of 11 .Scientific Research Applications
4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine: A Comprehensive Analysis
Neurological Applications: Pyrrolopyridines have been investigated for their potential to treat diseases of the nervous system. Given the structural similarity, “4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine” could be explored for neuroprotective properties or as a modulator of neural activity .
Immunological Research: These compounds also show promise in immune system-related diseases. They could be used to study immune responses or develop new immunotherapies .
Antidiabetic Potential: Derivatives of pyrrolopyridine have been synthesized as part of antidiabetic drug development. This compound may serve as a building block or lead compound in the synthesis of new antidiabetic medications .
Antimycobacterial Activity: Some pyrrolopyridines exhibit antimycobacterial properties, which could make “4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine” a candidate for tuberculosis research or drug development .
Antiviral Research: The structural framework of pyrrolopyridines has been utilized to create potential antiviral compounds. This specific compound might be useful in the synthesis or study of new antiviral agents .
Antitumor Applications: There is evidence that pyrrolopyridines can have antitumor activities. “4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine” could be investigated for its efficacy against various cancers or in cancer drug synthesis .
Mechanism of Action
Target of Action
The primary target of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as Myosmine , is the α4β2 nicotinic acetylcholinergic receptor (nAChR) . This receptor is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
Myosmine interacts with its target, the α4β2 nAChR, with low affinity . The Ki value, which is a measure of the binding affinity of the ligand for its receptor, is 3300 nM . This interaction leads to changes in the receptor’s activity, influencing the transmission of signals in the nervous system.
Pharmacokinetics
It has been found that myosmine can be easily nitrosated, yielding 4-hydroxy-1-(3-pyridyl)-1-butanone (hpb) and the esophageal tobacco carcinogen n’-nitrosonornicotine .
properties
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUPWKBFABLBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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